molecular formula C19H19N3O4 B2531308 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine CAS No. 1172896-03-5

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine

Katalognummer: B2531308
CAS-Nummer: 1172896-03-5
Molekulargewicht: 353.378
InChI-Schlüssel: OYPTZNAZBBHSAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine core substituted at the 1-position with a 4-methoxybenzoyl group and at the 4-position with a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent.

Eigenschaften

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-6-4-14(5-7-15)19(23)22-10-8-13(9-11-22)17-20-21-18(26-17)16-3-2-12-25-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPTZNAZBBHSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Strategies for 1,3,4-Oxadiazole-Piperidine Hybrids

The target compound’s synthesis hinges on two critical transformations:

  • Formation of the 1,3,4-oxadiazole ring at position 4 of the piperidine core.
  • Acylation of the piperidine nitrogen with 4-methoxybenzoyl chloride.

Existing methodologies for 1,3,4-oxadiazole synthesis, such as cyclization of diacylhydrazides or amidoximes, provide a foundation for this work.

Detailed Preparation Methods

Route 1: Hydrazide Cyclization Pathway

Step 1: Synthesis of Piperidine-4-Carbohydrazide

Piperidine-4-carboxylic acid is esterified using ethanol and sulfuric acid to yield ethyl piperidine-4-carboxylate. Subsequent treatment with hydrazine hydrate (80% ethanol, reflux, 6 h) produces piperidine-4-carbohydrazide.

Reaction Conditions :

  • Hydrazine hydrate : 2.5 equivalents
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C
  • Yield : 85–90%
Step 2: Formation of Diacylhydrazide Intermediate

The hydrazide reacts with furan-2-carbonyl chloride (1.2 equivalents) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 12 h). The resulting diacylhydrazide is isolated via filtration.

Key Considerations :

  • Excess acyl chloride ensures complete conversion.
  • Side products (e.g., unreacted hydrazide) are removed via aqueous workup.
Step 3: Cyclization to 1,3,4-Oxadiazole

Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent. The diacylhydrazide is refluxed in POCl₃ (3 equivalents) for 4–6 h, followed by neutralization with ice-cold water.

Optimization Data :

Parameter Condition Yield (%)
Dehydrating Agent POCl₃ 78
Temperature Reflux (110°C) -
Time 5 h -
Step 4: N-Acylation with 4-Methoxybenzoyl Chloride

The piperidine nitrogen is acylated using 4-methoxybenzoyl chloride (1.5 equivalents) in DCM with triethylamine (2 equivalents) as a base (0°C to room temperature, 8 h).

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7)
  • Final Yield : 65–70%

Route 2: Amidoxime-Based Cyclization

Step 1: Synthesis of Piperidine-4-Carboxamidoxime

Piperidine-4-carbonitrile is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol/water (3:1) under reflux (12 h) to form the amidoxime intermediate.

Reaction Monitoring :

  • TLC (ethyl acetate/hexane 1:1) confirms nitrile-to-amidoxime conversion.
Step 2: Cyclization with Furan-2-Carboxylic Acid

The amidoxime reacts with furan-2-carboxylic acid using a coupling agent (e.g., EDC·HCl, HOBt) in DMF (24 h, room temperature). Cyclization occurs spontaneously under these conditions.

Yield Comparison :

Coupling Agent Solvent Yield (%)
EDC·HCl/HOBt DMF 72
DCC/DMAP THF 68
Step 3: N-Acylation as in Route 1

Optimization and Challenges

Critical Parameters Affecting Yield

  • Cyclization Efficiency : POCl₃ outperforms H₂SO₄ in dehydrating diacylhydrazides, minimizing side reactions.
  • Coupling Agents : EDC·HCl with HOBt enhances amidoxime cyclization yields compared to DCC.
  • Temperature Control : Exothermic reactions during acylation necessitate slow addition of acyl chlorides at 0°C.

Common Side Reactions

  • Over-Acylation : Excess 4-methoxybenzoyl chloride may acylate secondary amines or hydroxyl groups if present.
  • Oxadiazole Ring Opening : Prolonged exposure to strong acids (e.g., POCl₃) can degrade the oxadiazole.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine can undergo several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form various furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxadiazole ring can yield amines.

Wissenschaftliche Forschungsanwendungen

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the oxadiazole ring and the piperidine-linked acyl group. A comparative analysis is provided below:

Compound Name Oxadiazole Substituent Piperidine Substituent Biological Activity (Reported) Reference
4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine Furan-2-yl 4-Methoxybenzoyl Not explicitly reported
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl Sulfamoyl benzamide Antifungal (C. albicans inhibition)
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-piperidine 4-Bromophenyl None Not reported
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Isopropyl None Not reported
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine Cyclopropyl Oxazole-furan carbonyl Not reported
Key Observations:
  • Furan-2-yl vs. Aryl/Alkyl Substituents : The furan group in the target compound and LMM11 enables π-π stacking and hydrogen bonding in biological targets, as seen in LMM11’s antifungal activity . Bromophenyl or isopropyl substituents (e.g., ) may enhance steric bulk but lack furan’s electronic effects.
  • Piperidine Substitution : The 4-methoxybenzoyl group in the target compound contrasts with sulfamoyl benzamide in LMM11. The latter’s sulfamoyl linker likely improves solubility and target engagement in fungal thioredoxin reductase .

Crystallographic and Computational Studies

  • Structural Confirmation : SHELX programs are widely used for refining crystal structures of oxadiazole derivatives . Mercury software aids in visualizing intermolecular interactions (e.g., furan’s role in crystal packing) .
  • Virtual Screening : LMM11 was identified via in silico screening against thioredoxin reductase , suggesting similar methodologies could predict the target compound’s activity.

Biologische Aktivität

The compound 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological aspects.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H20N4O3C_{18}H_{20}N_4O_3
  • Molecular Weight : 344.38 g/mol
  • CAS Number : 7659-06-5

The structure features a piperidine ring substituted with a furan-containing oxadiazole moiety and a methoxybenzoyl group, which may influence its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer activity against various human cancer cell lines. For instance, studies have shown that related compounds demonstrate promising results in inhibiting the growth of breast (MCF-7), prostate (DU-145), and lung cancer (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7aMCF-715Apoptosis induction
7bDU-14512Cell cycle arrest
7cA54910Inhibition of DNA synthesis

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties. Studies have reported that compounds containing the oxadiazole ring exhibit activity against a range of bacteria and fungi, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
5-Furyl OxadiazoleStaphylococcus aureus32 µg/mL
5-Furyl OxadiazoleEscherichia coli16 µg/mL
5-Furyl OxadiazoleCandida albicans8 µg/mL

Pharmacological Properties

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have been studied for their anti-inflammatory and analgesic properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in pain pathways, making them candidates for further development in pain management therapies .

Case Study on Anticancer Efficacy

A study published in Journal of Chemical Research evaluated the anticancer effects of synthesized oxadiazole derivatives. Among the tested compounds, those with furan substitutions showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The study utilized MTT assays to determine cell viability post-treatment .

Case Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, highlighting their potential as lead compounds in antibiotic development .

Q & A

Q. Core techniques :

  • IR spectroscopy : Identify carbonyl (C=O) and oxadiazole (C=N) stretches .
  • ¹H/¹³C-NMR : Assign protons on the piperidine ring (δ 1.5–3.0 ppm), furan (δ 6.3–7.4 ppm), and methoxy group (δ ~3.8 ppm) .
  • Mass spectrometry : Confirm molecular weight via EI-MS (e.g., [M⁺] at m/z ~395) .
    Advanced validation : Single-crystal X-ray diffraction (SHELX refinement) resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced: What experimental design considerations are critical for evaluating its biological activity?

Q. Key steps :

Assay selection : Use in vitro antibacterial (e.g., agar diffusion against S. aureus) or enzyme inhibition assays (e.g., kinase targets) .

Controls : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and vehicle controls (DMSO) .

Dose-response curves : Test concentrations from 1–100 µM to determine IC₅₀/EC₅₀ values .

Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) and triplicate replicates .
Pitfalls : Solubility issues in aqueous buffers may require DMSO co-solvents (<1% v/v) .

Advanced: How can researchers address contradictions in reported biological data for similar oxadiazole-piperidine derivatives?

Case example : Discrepancies in antibacterial activity may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -F) enhance activity vs. electron-donating groups (e.g., -OCH₃) .
  • Assay variability : Standardize inoculum size (e.g., 0.5 McFarland) and incubation time (18–24 hrs) .
    Resolution : Perform meta-analysis of structure-activity relationships (SAR) across studies, focusing on logP, H-bond donors, and steric parameters .

Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?

Q. Key issues :

  • Low cyclization efficiency : Optimize oxadiazole formation by varying acid catalysts (H₂SO₄ vs. POCl₃) and reaction time (3–6 hrs) .
  • Side reactions : Minimize piperidine ring opening by using anhydrous conditions and inert atmospheres (N₂/Ar) .
    Solutions :
  • Employ microwave-assisted synthesis to reduce time (30 mins vs. 6 hrs) and improve yield .
  • Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%) .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Q. Approaches :

Molecular docking : Predict binding affinity to targets (e.g., bacterial DNA gyrase) using AutoDock Vina .

QSAR modeling : Correlate substituent properties (e.g., Hammett σ constants) with bioactivity .

DFT calculations : Analyze electron density maps to identify reactive sites (e.g., oxadiazole C2 position) .
Validation : Compare computational predictions with experimental IC₅₀ values from enzyme assays .

Advanced: What strategies are effective for resolving crystallographic ambiguities in this compound?

Q. Using SHELX :

  • Data collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors .
  • Disorder handling : Apply PART and SUMP instructions for disordered methoxy/furan groups .
  • Validation tools : Check R-factors (<0.05) and ADDSYM in PLATON to avoid space group misassignment .
    Common pitfalls : Weak diffraction due to flexible piperidine ring; solve via cryocooling (100 K) .

Advanced: How to investigate structure-activity relationships (SAR) for piperidine-oxadiazole hybrids?

Q. Systematic approach :

Variation of substituents : Synthesize analogs with substituted benzoyl (e.g., -Cl, -NO₂) or furan groups .

Bioisosteric replacement : Replace oxadiazole with thiadiazole or triazole to assess heterocycle impact .

Pharmacophore mapping : Identify critical H-bond acceptors (oxadiazole N, carbonyl O) via 3D-QSAR .

Basic: What are the recommended protocols for handling and storing this compound?

  • Storage : Keep at −20°C in amber vials under N₂ to prevent oxidation of the furan ring .
  • Solubility : Use DMSO for stock solutions (50 mM), dilute in PBS for assays .
  • Safety : Wear PPE (gloves, goggles) due to potential irritancy; LC-MS/MS to detect degradation products .

Advanced: How to evaluate its stability under physiological conditions?

Q. Methodology :

Plasma stability : Incubate compound (10 µM) in human plasma (37°C, 24 hrs), analyze via LC-MS for parent compound degradation .

pH stability : Test in buffers (pH 1.2–7.4) to simulate GI tract conditions; use UPLC-PDA for quantification .

Light sensitivity : Expose to UV (254 nm) and monitor furan ring decomposition via ¹H-NMR .

Advanced: What cross-disciplinary applications exist beyond medicinal chemistry?

  • Materials science : Explore liquid crystalline properties via DSC and POM, similar to oxadiazole-based nematic mesogens .
  • Catalysis : Use as a ligand in transition-metal complexes (e.g., Pd for cross-coupling) due to N-donor sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.